![molecular formula C15H21O6Rh B088046 Rhodium(III) acetylacetonate CAS No. 14284-92-5](/img/structure/B88046.png)
Rhodium(III) acetylacetonate
Overview
Description
Rhodium(III) acetylacetonate is a yellow crystalline compound composed of rhodium atoms coordinated with three acetylacetonate ligands . It is widely used in the field of catalysis, organic electronics, and to prepare Rh complexes .
Synthesis Analysis
Rhodium(III) acetylacetonate is prepared from RhCl3(H2O)3 and acetylacetone . Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals .Molecular Structure Analysis
The molecular formula of Rhodium(III) acetylacetonate is C15H21O6Rh . The molecule has D3-symmetry .Chemical Reactions Analysis
Rhodium(III) acetylacetonate is used as a precursor to synthesize Rh nanocrystals with catalytic activities . It is also used as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols .Physical And Chemical Properties Analysis
Rhodium(III) acetylacetonate has a density of 1.75 g/cm3 . Its ultraviolet-visible absorption spectra show absorptions at 320 nm, 260 nm, and 210 nm . It is a yellow-orange solid that is soluble in organic solvents .Scientific Research Applications
Synthesis of Rhodium Nanocrystals
Rhodium(III) acetylacetonate can be used as a precursor to synthesize Rhodium nanocrystals . These nanocrystals have catalytic activities and can be used in various fields such as energy storage and conversion, environmental remediation, and biomedical applications .
Catalyst for Alkylation Reactions
This compound serves as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These reactions are fundamental in organic synthesis, leading to the production of a wide range of chemicals and pharmaceuticals .
Preparation of Phosphorescent Complexes
Rhodium(III) acetylacetonate is used to prepare highly phosphorescent complexes for organic light-emitting devices . These devices, also known as OLEDs, are used in various applications such as display screens for televisions, mobile phones, and computer monitors .
Synthesis of Rhodium-Phosphorus Nanocrystals
It can be used to synthesize the Rhodium-Phosphorus nanocrystals (Rh2P NCs) supported on carbon (Rh2P/C) by a one-step solvothermal method via a direct reaction between Rhodium(III) acetylacetonate and tri-n-octylphosphine . These nanocrystals can be used in various applications such as catalysis and energy storage .
Catalyst for Hydrogenation Reactions
Rhodium(III) acetylacetonate can serve as a catalyst for the hydrogenation of carboxylic acids . This reaction is important in the production of alcohols, which are used in a variety of industrial applications, including the production of pharmaceuticals, polymers, and fuels .
Precursor for Rhodium-Containing Catalysts
This compound can be used as a precursor for Rhodium-containing catalysts . These catalysts are used in a variety of chemical reactions, including hydroformylation, hydrogenation, and carbonylation .
Mechanism of Action
Target of Action
Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .
Mode of Action
Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.
Biochemical Pathways
Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .
Pharmacokinetics
It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents
Result of Action
The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-hydroxypent-3-en-2-one;rhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVAQOHBPXKYMF-MUCWUPSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(III) acetylacetonate | |
CAS RN |
14284-92-5 | |
Record name | Rhodium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(pentane-2,4-dionato-O,O')rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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